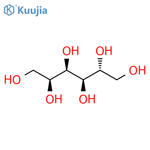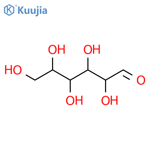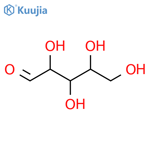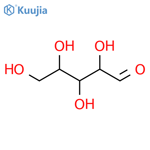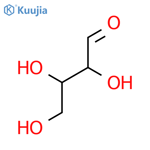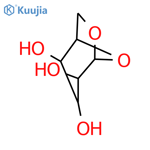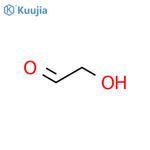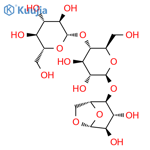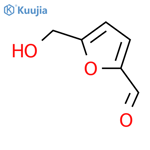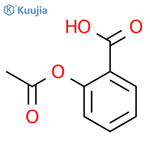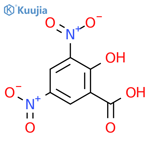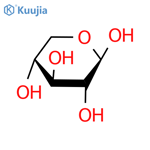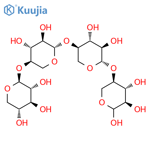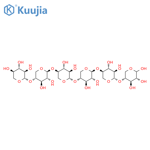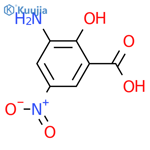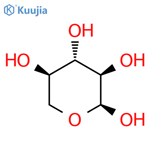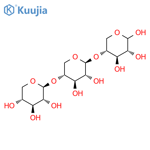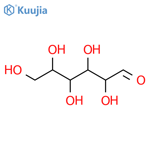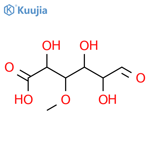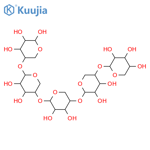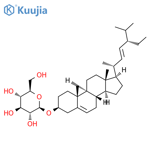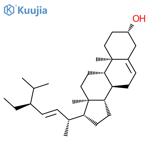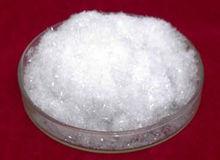- Method for producing high-purity rare sugar from sugar alcohol through photocatalytic reaction using titania, Japan, , ,
Cas no 50-99-7 (D(+)-Glucose)
D(+)-グルコースは、天然に存在する単糖の一種で、特にデキストロースとして知られる重要な生化学物質です。高い純度と安定性を特徴とし、生体エネルギー産生の主要基質として、細胞代謝研究や培養培地の調製に広く利用されています。光学活性を示すため、立体特異的反応の触媒や不斉合成の出発物質としても有用です。水への優れた溶解性と生体適合性を有し、医薬品添加剤や診断試薬の原料としても採用されています。結晶性が高く、保存性に優れている点が実験室用途で高く評価されています。

D(+)-Glucose structure
商品名:D(+)-Glucose
D(+)-Glucose 化学的及び物理的性質
名前と識別子
-
- (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal
- 6-(HYDROXYMETHYL)OXANE-2,3,4,5-TETROL
- D-(+)-GLUCOSE
- D-GLUCOSE
- D-Glucose anhydrous
- DEXTROSE
- Anhydrous dextrose
- Candex
- D(+)-Glucose
- Hygienic standard for quaternary ammonium disinFectant
- D-(+) Glucose
- D(+)-GLUCOSE ANHYDROUS FOR BIOCHEMISTRY
- Dextrose anhydrate
- DEXTROSE(RG)
- DSEH-XGN DSEH-XGV
- GLUCOSE, D-(+)-(RG) PrintBack
- β-D-Glucose anhydrous
- Sodium chlorate
- D-(+)-Dextrose
- D(+)-Glucose, ACS reagent, anhydrous
- D-(+)-Glucose,Dextrose
- Glucopyranose
- Grape sugar
- Glucose
- D-Glucopyranose
- D-Glc
- Glucodin
- Meritose
- Clintose L
- Roferose ST
- CPC hydrate
- Clearsweet 95
- Staleydex 95M
- D-Glcp
- Glucopyranoside
- D-Glucopyranoside
- Glc
- (3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Glucopyranose, D-
- (+)-Glucose
- DSSTox_CID_2910
- Glucose solution
- 2h-pyran-2,3,4,5-tetraol
- D-Glucopyranose, anhydrous
- glc-ring
- D-glucose-ring
- Cartose Cerelose
- Staleydex 130
- Glucose 40
- Meritose 200
- Glc-OH
- nchembio867-comp4
- Blood glucose
- Industrial glucose
- 26566-61-0
- D-mannose
- D-(+)-Galactose
- 15572-79-9
- Galactose
- Polymannose
- D-Galactose
- Glucose Powder
- Dextrose(Glucose)
-
- MDL: MFCD00063774
- インチ: 1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1
- InChIKey: WQZGKKKJIJFFOK-GASJEMHNSA-N
- ほほえんだ: O1C([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])O[H]
- BRN: 1281608
計算された属性
- せいみつぶんしりょう: 180.06300
- どういたいしつりょう: 180.063
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 198.17
- トポロジー分子極性表面積: 110
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -2.6
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.544g/cm3
- ゆうかいてん: 150-152?°C(lit.)
- ふってん: 527.1°C at 760 mmHg
- フラッシュポイント: 286.7°C
- 屈折率: 53 ° (C=10, H2O)
- PH値: 5.0-7.0 (25℃, 1M in H2O)
- ようかいど: H2O: 1 M at 20 °C, clear, colorless
- すいようせい: Soluble
- あんていせい: Stable. Substances to be avoided include strong oxidizing agents. Combustible.
- PSA: 118.22000
- LogP: -3.37880
- マーカー: 14,4459
- 濃度: 1 mg/mL in 0.1% benzoic acid
- 光学活性: [α]25/D +52.5 to +53°, c = 10 in water + trace NH4OH
- まぐれ当たり: 3
- ひせんこうど: 52.75 º (c=10, H2O, NH4OH 25 ºC)
- ようかいせい: 水に溶け、アルコールとアセトンに微溶解し、エーテルに溶けない。
- かんど: 湿度に敏感である
- じょうきあつ: 2.59E-13mmHg at 25°C
D(+)-Glucose セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R 21:皮膚との接触は有害である。R 46:遺伝的損傷を引き起こす可能性がある。R 62:生殖能力が弱まるリスク。
- セキュリティの説明: S26-S36/37-S24/25
- 福カードFコード:3
- RTECS番号:LZ6600000
-
危険物標識:

- TSCA:Yes
- セキュリティ用語:S24/25
- リスク用語:R36/37/38
- ちょぞうじょうけん:2-8°C
D(+)-Glucose 税関データ
- 税関コード:2940000000
- 税関データ:
中国税関コード:
2912491000概要:
291249100。アルデヒド類とアルコール類。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
要約:
291249100。その他のアルデヒドアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
D(+)-Glucose 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R097505-50ml |
D(+)-Glucose |
50-99-7 | 40% | 50ml |
¥234 | 2023-06-14 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016159-1kg |
D(+)-Glucose |
50-99-7 | GR | 1kg |
¥83 | 2023-06-14 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003756-500g |
D(+)-Glucose |
50-99-7 | AR | 500g |
¥36 | 2023-06-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0048-25g |
D(+)-Glucose |
50-99-7 | 98.0%(GC) | 25g |
¥140.0 | 2022-06-10 | |
| Enamine | EN300-109407-100.0g |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
50-99-7 | 95.0% | 100.0g |
$61.0 | 2025-03-21 | |
| Apollo Scientific | BIFS0119-500g |
D-(+)-Glucose, anhydrous |
50-99-7 | 500g |
£18.00 | 2025-02-21 | ||
| Enamine | EN300-109407-0.1g |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
50-99-7 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-109407-10.0g |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
50-99-7 | 95.0% | 10.0g |
$27.0 | 2025-03-21 | |
| Omicron Biochemicals | GLC-077-0.050g |
D-[3,5-2H2]glucose |
50-99-7 | 0.050g |
$650 | 2024-07-19 | ||
| Oakwood | 094756-5g |
D-(+)-Glucose |
50-99-7 | 99% | 5g |
$9.00 | 2024-07-19 |
D(+)-Glucose 合成方法
合成方法 1
合成方法 2
はんのうじょうけん
1.1 5 mbar, 370 °C → 765 °C
リファレンス
The interplay between chemistry and heat/mass transfer during the fast pyrolysis of cellulose
,
Reaction Chemistry & Engineering,
2016,
1(5),
555-566
合成方法 3
はんのうじょうけん
1.1 Catalysts: Xylanase Solvents: Water ; 60 min, pH 9, 70 °C
1.2 Solvents: Water ; 15 min, 70 °C
1.2 Solvents: Water ; 15 min, 70 °C
リファレンス
Toward Valorization of the Effluent from Xylanase Prebleaching of Eucalypt Kraft Pulp Using a Nanofiltration Purification Step
,
Industrial & Engineering Chemistry Research,
2023,
62(39),
16037-16047
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
リファレンス
A New 3,4-seco-Lupane Derivative from Lasianthus gardneri
,
Journal of Natural Products,
2004,
67(5),
911-913
D(+)-Glucose Raw materials
D(+)-Glucose Preparation Products
- Xylotetraose (22416-58-6)
- L-Gulose (6027-89-0)
- Xylohexaose (49694-21-5)
- L-Xylose (609-06-3)
- D-Arabinose (10323-20-3)
- Stigmasterol (83-48-7)
- (1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol (498-07-7)
- Acetaldehyde, hydroxy-(9CI) (141-46-8)
- Benzoic acid,3-amino-2-hydroxy-5-nitro- (831-51-6)
- 1,6-Anhydro-β-d-cellotriose (78797-67-8)
- D(+)-Glucose (50-99-7)
- D(+)-Xylose (58-86-6)
- 5-Hydroxymethylfurfural (67-47-0)
- D-Erythrose (583-50-6)
- Aspirin (50-78-2)
- Xylotriose (47592-59-6)
- Cellobiosan (35405-71-1)
- D-Galactose (59-23-4)
- Xylobiose (6860-47-5)
- 4-O-Methyl-D-glucuronic Acid (4120-73-4)
- L-Threose (95-44-3)
- 1,4-b-D-Xylopentaose (49694-20-4)
D(+)-Glucose サプライヤー
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
(CAS:50-99-7)D(+)-Glucose
注文番号:006
在庫ステータス:50
はかる:190
清らかである:99.5%
最終更新された価格情報:Friday, 12 January 2024 15:41
価格 ($):0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:50-99-7)D(+)-Glucose
注文番号:LE18742
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:20
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:50-99-7)D-无水葡萄糖
注文番号:LE2470922
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:39
価格 ($):discuss personally
D(+)-Glucose 関連文献
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:50-99-7)DEXTROSE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:50-99-7)D(+)-Glucose

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
